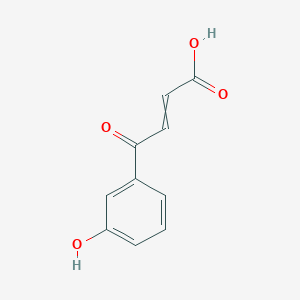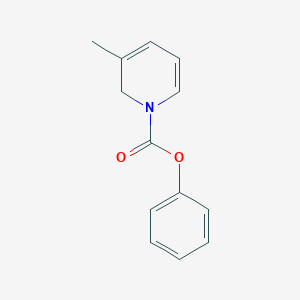![molecular formula C16H15AsN2O5 B14299736 [2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid](/img/structure/B14299736.png)
[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid is a complex organic compound that features both arsonic acid and diazenyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid typically involves multiple steps, starting with the preparation of the arsonic acid derivative and the diazenyl compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsonic acid derivatives, while reduction could produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized compounds.
科学的研究の応用
Chemistry
Biology
In biology, this compound may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical research.
Medicine
In medicine, [2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid may have potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its ability to modulate biological pathways could make it a candidate for treating conditions such as cancer, inflammation, and infectious diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability.
作用機序
The mechanism of action of [2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can modulate various biochemical pathways by binding to active sites, altering enzyme activity, or affecting gene expression. These interactions can lead to changes in cellular processes, ultimately resulting in the desired therapeutic or biochemical effects.
類似化合物との比較
Similar Compounds
Phenylarsine oxide: Another arsonic acid derivative with similar reactivity but different biological activity.
Diazenylbenzene: A compound with a similar diazenyl group but lacking the arsonic acid functionality.
Uniqueness
What sets [2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid apart from similar compounds is its combination of arsonic acid and diazenyl groups, which confer unique chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with diverse molecular targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C16H15AsN2O5 |
|---|---|
分子量 |
390.22 g/mol |
IUPAC名 |
[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid |
InChI |
InChI=1S/C16H15AsN2O5/c1-11(20)15(16(21)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(22,23)24/h2-10,21H,1H3,(H2,22,23,24)/b16-15-,19-18? |
InChIキー |
QHQSKBNUDZHDMJ-UESMCNLQSA-N |
異性体SMILES |
CC(=O)/C(=C(\C1=CC=CC=C1)/O)/N=NC2=CC=CC=C2[As](=O)(O)O |
正規SMILES |
CC(=O)C(=C(C1=CC=CC=C1)O)N=NC2=CC=CC=C2[As](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


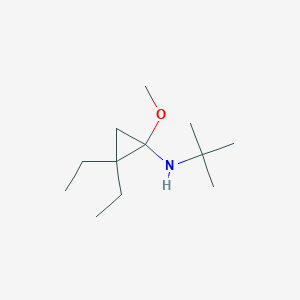
![1-[1-Methoxy-2-(5-nitrofuran-2-yl)ethyl]piperidine](/img/structure/B14299671.png)

![1,1'-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene)](/img/structure/B14299683.png)
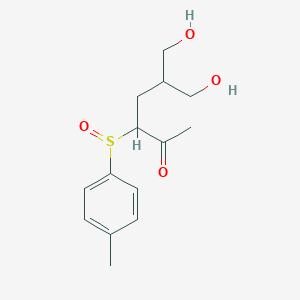


![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)
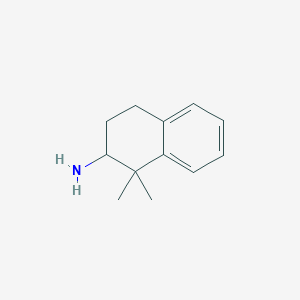
![(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14299720.png)
![1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14299722.png)
![Dodecahydrospiro[cyclohexane-1,9'-fluorene]](/img/structure/B14299730.png)
